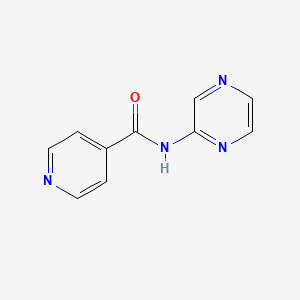
rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans” is a type of carboxylic acid. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The “rac-” prefix indicates that the compound is a racemic mixture, which means it contains equal amounts of both enantiomers .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a cyclohexane derivative with a carboxylic acid or its derivative. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would include a cyclohexane ring, a carboxylic acid group, and a pentyloxy group. The “trans” indicates that the two highest priority groups are on opposite sides of the double bond .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification, amide formation, and decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would make it polar and capable of forming hydrogen bonds .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans involves the conversion of a cyclohexene derivative to the desired carboxylic acid through a series of reactions.", "Starting Materials": [ "Cyclohexene", "Pentanol", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Water" ], "Reaction": [ "Cyclohexene is reacted with pentanol in the presence of sodium borohydride to form racemic 4-pentyloxycyclohexanol.", "The resulting alcohol is then reacted with chloroacetic acid in the presence of sodium hydroxide to form the corresponding ester.", "The ester is then hydrolyzed with sodium bicarbonate to form the carboxylic acid.", "The carboxylic acid is purified by extraction with diethyl ether and acidification with hydrochloric acid.", "The resulting solid is filtered and washed with water and sodium chloride to yield rac-(1r,4r)-4-(pentyloxy)cyclohexane-1-carboxylic acid, trans." ] } | |
CAS-Nummer |
67590-16-3 |
Molekularformel |
C12H22O3 |
Molekulargewicht |
214.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(carboxymethyl)phenoxy]acetic acid](/img/structure/B6257941.png)